[1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methanone
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Overview
Description
1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone: is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a morpholino group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled by coupling the pyrazole derivative with the morpholino group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in the formation of reduced pyrazole derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Reduced pyrazole derivatives and alcohols.
Substitution: Substituted morpholino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors, which could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may result in the development of new treatments for diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
[1-tert-butyl-5-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)19-10(13(14,15)16)9(8-17-19)11(20)18-4-6-21-7-5-18/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSXERUAXPOYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N2CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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